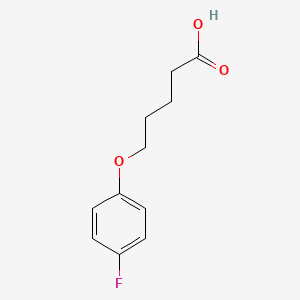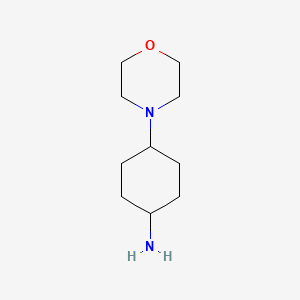
3-(2,2,2-三氟乙酰基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2,2-Trifluoroacetyl)benzoic acid is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluoroacetyl group attached to a benzoic acid moiety
科学研究应用
3-(2,2,2-Trifluoroacetyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
3-(2,2,2-Trifluoroacetyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The trifluoroacetyl group in 3-(2,2,2-Trifluoroacetyl)benzoic acid is particularly reactive, allowing it to form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme function . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function.
Cellular Effects
The effects of 3-(2,2,2-Trifluoroacetyl)benzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2,2,2-Trifluoroacetyl)benzoic acid has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . It can also modulate cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 3-(2,2,2-Trifluoroacetyl)benzoic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. The trifluoroacetyl group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition . Additionally, 3-(2,2,2-Trifluoroacetyl)benzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2,2,2-Trifluoroacetyl)benzoic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to 3-(2,2,2-Trifluoroacetyl)benzoic acid has been observed to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(2,2,2-Trifluoroacetyl)benzoic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 3-(2,2,2-Trifluoroacetyl)benzoic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
3-(2,2,2-Trifluoroacetyl)benzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . This compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby influencing the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of 3-(2,2,2-Trifluoroacetyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-(2,2,2-Trifluoroacetyl)benzoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(2,2,2-Trifluoroacetyl)benzoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-(2,2,2-Trifluoroacetyl)benzoic acid may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroacetyl)benzoic acid typically involves the reaction of diethyl trifluoroacetamide with 3-bromobenzyl TBDMS ether. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 3-(2,2,2-Trifluoroacetyl)benzoic acid are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
3-(2,2,2-Trifluoroacetyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the trifluoroacetyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include enzyme inhibition and signal transduction modulation.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroacetophenone
- 1-(2-Amino-6-methoxyphenyl)-2,2,2-trifluoroethanone
- 2,2,2-Trifluoro-1-(2-(methylamino)phenyl)ethanone
- 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone
Uniqueness
3-(2,2,2-Trifluoroacetyl)benzoic acid is unique due to the presence of both a trifluoroacetyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
3-(2,2,2-trifluoroacetyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADNFKCBLPCTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626748 |
Source


|
| Record name | 3-(Trifluoroacetyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-05-1 |
Source


|
| Record name | 3-(Trifluoroacetyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
